Enhanced Cytotoxic Potency in Pancreatic Cancer Models Relative to Early Lead Compounds
S100A2-p53-IN-1 demonstrates significantly improved anti-proliferative activity in the MiaPaCa-2 pancreatic cancer cell line compared to the first-generation triazole-based lead compound targeting the same S100A2-p53 interaction. The target compound achieves a growth inhibition of 50% (GI50) in the range of 1.2–3.4 μM . In contrast, the initial in silico-predicted lead compound (1) from a distinct chemical series exhibited markedly lower potency, functioning as a ~50 μM growth inhibitor in the identical MiaPaCa-2 cell line [1].
| Evidence Dimension | Anti-proliferative potency (GI50) against S100A2-expressing MiaPaCa-2 pancreatic cancer cells |
|---|---|
| Target Compound Data | 1.2 – 3.4 μM |
| Comparator Or Baseline | Early triazole lead (Compound 1): ~50 μM |
| Quantified Difference | > 14-fold improvement in potency |
| Conditions | MiaPaCa-2 human pancreatic cancer cell line; cytotoxicity assay |
Why This Matters
This substantial potency differential ensures that experiments using S100A2-p53-IN-1 require lower compound concentrations to achieve biological effects, minimizing solvent (e.g., DMSO) toxicity artifacts and improving the signal-to-noise ratio in cell-based assays.
- [1] Sun, J., Baker, J. R., Russell, C. C., Cossar, P. J., Pham, H. N. T., Sakoff, J. A., Scarlett, C. J., & McCluskey, A. (2021). Cytotoxic 1,2,3-Triazoles as Potential Leads Targeting the S100A2-p53 Complex: Synthesis and Cytotoxicity. ChemMedChem, 16(18), 2864–2881. View Source
